1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
The compound 1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide features a spirocyclic architecture combining indoline and thiazolidine-dione moieties, with two dimethyl-substituted aryl groups (2,5-dimethylbenzyl and 3,4-dimethylphenyl) and a 1',1'-dioxide modification. The dimethylaryl substituents likely enhance lipophilicity and steric bulk, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-17-9-10-19(3)21(13-17)15-28-24-8-6-5-7-23(24)27(26(28)31)29(25(30)16-34(27,32)33)22-12-11-18(2)20(4)14-22/h5-14H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFCFHUIKOQXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C27H26N2O4S
- Molecular Weight : 474.58 g/mol
- Structural Features : The compound features a spiro structure that incorporates an indoline and thiazolidine moiety. This unique configuration is believed to contribute significantly to its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with indole derivatives and thiazolidine precursors.
- Reactions : Various reaction conditions such as condensation reactions and cyclization are employed to achieve the desired spiro compound.
- Purification : The final product is usually purified through recrystallization or chromatography techniques.
Anticancer Properties
Research indicates that this compound exhibits notable anti-leukemic properties. Specifically, it has demonstrated activity against various leukemia cell lines such as P388 and L1210 in screening assays.
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | Observed Effects |
|---|---|---|
| Anti-leukemic | P388 | Significant cytotoxicity |
| L1210 | Inhibition of cell proliferation | |
| Anticancer | Various solid tumors | Induction of apoptosis |
The mechanism by which this compound exerts its biological effects is an area of active research. Preliminary studies suggest that it may interact with various biological targets involved in cell proliferation and apoptosis pathways. This includes potential inhibition of specific enzymes or receptors related to cancer cell growth . Molecular docking simulations have been utilized to elucidate these interactions further.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that derivatives of this compound showed promising anticancer effects in vitro, indicating its potential application in cancer therapy.
- Animal Models : Preliminary animal studies are underway to evaluate the efficacy and safety profile of this compound in vivo.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Clinical Trials : Conducting clinical trials to establish the safety and efficacy of this compound in humans.
- Derivatives Exploration : Investigating structural modifications to enhance biological activity and reduce toxicity.
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its anticancer effects.
Comparison with Similar Compounds
Key Observations:
- Synthetic Accessibility : Compound 6’s 34% yield suggests challenges in synthesizing bulky or long-chain derivatives. The target’s methyl groups may improve solubility during synthesis compared to dodecylthio chains.
- Electronic Effects : The methoxy group in E897-0073 is electron-donating, whereas the target’s methyl groups are neutral, possibly altering binding interactions in biological targets.
Spirothiazolidine-Dione Analogs
E897-0073 exemplifies spirothiazolidine-diones with moderate logP (~4.26), making it suitable for central nervous system (CNS) targets due to balanced blood-brain barrier penetration . The target compound’s higher logP (>5) may favor peripheral targets or require formulation adjustments to mitigate solubility limitations.
Thiophene-1,1-Dioxide Derivatives
Compound 6 from demonstrates the reactivity of nitro and dodecylthio groups in nucleophilic substitutions . While structurally distinct from the target, its 1,1-dioxide moiety highlights the stability and electronic effects of sulfone groups, which may parallel the target’s thiazolidine-dioxide system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
